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Compound of Interest
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Cat. No.: B1581268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of nigerose in

fungi, with a primary focus on the well-studied model organism, Aspergillus niger. The

document details the enzymatic pathways, regulatory mechanisms, and key experimental

protocols relevant to the study and production of this rare disaccharide.

Executive Summary
Nigerose, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is

a rare sugar with potential applications in the food and pharmaceutical industries as a prebiotic

and for other beneficial physiological functions. In fungi, particularly in the genus Aspergillus,

nigerose is not synthesized through a de novo pathway from nucleotide sugar precursors like

UDP-glucose. Instead, its formation is primarily the result of the transglucosylation activity of

specific α-glucosidases. This guide will explore the intricacies of this biosynthetic route, the

enzymes involved, their regulation, and the methodologies employed for their investigation.

The Core Biosynthetic Pathway: Transglucosylation
The principal mechanism for nigerose biosynthesis in fungi is a transglucosylation reaction

catalyzed by α-glucosidases (EC 3.2.1.20). This process involves the transfer of a glucose

moiety from a donor substrate to an acceptor molecule.
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In Aspergillus niger, a specific α-glucosidase, designated AgdB, has been identified as a key

enzyme in nigerose production. AgdB exhibits both hydrolytic and transglucosylation activities.

When a suitable donor substrate, such as maltose, is present at a high concentration, AgdB

catalyzes the transfer of a glucose unit to an acceptor molecule, which can be another glucose

molecule. This results in the formation of various disaccharides, including nigerose (α-1,3-

linkage) and kojibiose (α-1,2-linkage).

The overall reaction can be summarized as follows:

Hydrolysis: Maltose + H₂O → 2 Glucose

Transglucosylation: Maltose (donor) + Glucose (acceptor) → Nigerose/Kojibiose + Glucose

It is important to note that nigerose is also a constitutional unit of the fungal cell wall

polysaccharide, nigeran, which consists of alternating α-(1,3)- and α-(1,4)-glycosidic linkages[1]

[2]. The transglucosylation activity of enzymes like AgdB may play a role in the synthesis or

modification of such cell wall components[1].

Key Enzymes in Nigerose Biosynthesis
The primary enzyme identified in the biosynthesis of nigerose in Aspergillus niger is α-

glucosidase B (AgdB).

Enzyme Commission Number: EC 3.2.1.20

Function: AgdB is a member of the glycoside hydrolase family 31 and demonstrates

hydrolytic specificity towards α-(1,3)- and α-(1,4)-glucosidic linkages. Crucially, it possesses

strong transglucosylation activity.

Mechanism: In the presence of high concentrations of a substrate like maltose, AgdB

cleaves the α-1,4 linkage and transfers the glucosyl moiety to an acceptor molecule. When

glucose is the acceptor, nigerose is formed through the creation of an α-1,3 linkage.

While bacterial systems utilize nigerose phosphorylase (EC 2.4.1.279) for nigerose
metabolism, there is currently no substantial evidence for the widespread presence or

involvement of this enzyme in the primary biosynthesis of nigerose in fungi like Aspergillus

niger[3][4].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2413074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1207199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2413074/
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nigerose_phosphorylase
https://www.researchgate.net/publication/51540147_Discovery_of_nigerose_phosphorylase_from_Clostridium_phytofermentans
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data on Nigerose Biosynthesis
The production of nigerose is influenced by various factors, including the specific enzyme,

substrate concentration, and reaction conditions. The following tables summarize key

quantitative data from studies on α-glucosidases from Aspergillus species.

Enzyme
Source

Substrate Product(s) Yield (%) Reference(s)

Aspergillus niger

(AgdB)
Maltose

Nigerose,

Kojibiose

24% (Nigerose),

19% (Kojibiose)

Aspergillus

nidulans (AgdB)
Maltose

Isomaltose,

Panose, and

other

transglucosylatio

n products

~50% (total

transglucosylatio

n products)

Table 1: Nigerose and Other Transglucosylation Product Yields
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Enzyme Substrate Km Vmax
Optimal
pH

Optimal
Temperat
ure (°C)

Referenc
e(s)

Aspergillus

niger ITV-

01 α-

glucosidas

e

Soluble

Starch
5.7 mg/mL 1000 U/mg 4.3 80

Aspergillus

niger α-

glucosidas

e

p-

nitrophenyl

-α-D-

glucopyran

oside

(pNPG)

0.17 mM

18.7

µmol/min/

mg

4.5 60

Aspergillus

nidulans

AgdB

Maltotriose - - - -

Aspergillus

nidulans

AgdB

Maltose - - - -

Aspergillus

nidulans

AgdB

Kojibiose - - - -

Aspergillus

nidulans

AgdB

Nigerose - - - -

Table 2: Kinetic Parameters and Optimal Conditions for Fungal α-Glucosidases

Regulation of Nigerose Biosynthesis
The biosynthesis of nigerose is intrinsically linked to the expression of the encoding α-

glucosidase genes, such as agdB. In Aspergillus species, the expression of amylolytic genes is
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tightly regulated, primarily at the transcriptional level.

Key regulatory elements include:

AmyR: A transcriptional activator essential for the induction of amylolytic genes in the

presence of starch or maltose. Isomaltose, formed by the transglucosylation activity of

intracellular α-glucosidase, acts as an inducer for AmyR activation.

MalR: Another transcription factor involved in maltose utilization and the expression of

amylolytic genes.

CreA: A transcription factor that mediates carbon catabolite repression (CCR), leading to the

repression of amylolytic genes in the presence of glucose.

The expression of agdB is generally not induced by maltose to the same extent as other

amylolytic genes and appears to be less dependent on AmyR, suggesting alternative regulatory

mechanisms may be at play for this specific α-glucosidase. The carbon source in the growth

medium significantly influences the expression of carbohydrate-active enzymes and,

consequently, can affect nigerose production.

Experimental Protocols
Enzyme Assay for α-Glucosidase Activity
This protocol is adapted from standard procedures for determining α-glucosidase activity using

maltose as a substrate.

Principle: The α-glucosidase hydrolyzes maltose into two molecules of glucose. The released

glucose is then quantified using a coupled enzymatic assay involving hexokinase and glucose-

6-phosphate dehydrogenase, where the production of NADPH is measured

spectrophotometrically at 340 nm.

Reagents:

100 mM Sodium Acetate Buffer (pH 6.0)

20% (w/v) Maltose solution
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Glucose Assay Reagent (containing ATP, NADP+, hexokinase, and G6P-DH)

Enzyme solution (appropriately diluted)

Procedure:

Prepare a reaction mixture containing sodium acetate buffer and maltose solution.

Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).

Initiate the reaction by adding the enzyme solution.

Incubate for a defined period (e.g., 10-30 minutes).

Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

Centrifuge to pellet any precipitate.

Take an aliquot of the supernatant and add it to the Glucose Assay Reagent.

Incubate until the reaction is complete and measure the absorbance at 340 nm.

Calculate the amount of glucose produced by comparing with a standard curve.

One unit of α-glucosidase activity is typically defined as the amount of enzyme that catalyzes

the hydrolysis of 1 µmol of maltose per minute under the specified conditions.

Gene Knockout of α-Glucosidase Gene (agdB) in
Aspergillus niger using CRISPR/Cas9
This protocol provides a general workflow for creating a targeted gene deletion of the agdB

gene in A. niger.

Principle: The CRISPR/Cas9 system is used to create a specific double-strand break at the

agdB locus. A donor DNA template containing flanking homologous regions to the target site

and a selectable marker is co-transformed. The cell's homologous recombination machinery

repairs the break using the donor DNA, resulting in the replacement of the agdB gene with the

selectable marker.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

A. niger protoplasts

Cas9 expression plasmid

sgRNA expression cassette targeting agdB

Donor DNA with homology arms and a selectable marker (e.g., pyrG)

PEG-CaCl₂ solution for transformation

Procedure:

Design and construct the sgRNA: Design a 20-nucleotide guide RNA sequence specific to

the agdB gene. Clone this into an appropriate expression vector.

Construct the donor DNA: Amplify the upstream and downstream flanking regions (homology

arms) of the agdB gene from A. niger genomic DNA. Assemble these with a selectable

marker cassette.

Protoplast preparation: Generate protoplasts from young A. niger mycelium using cell wall-

degrading enzymes.

Transformation: Co-transform the A. niger protoplasts with the Cas9 plasmid, the sgRNA

expression cassette, and the donor DNA using a PEG-mediated method.

Selection and screening: Plate the transformed protoplasts on a selective medium that

allows the growth of transformants containing the selectable marker.

Verification: Isolate genomic DNA from the putative knockout mutants and verify the correct

integration of the donor DNA and deletion of the agdB gene by PCR and sequencing.

Quantification of Nigerose by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector

(RID) is a common method for the separation and quantification of sugars like nigerose.
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Instrumentation and Columns:

HPLC system with a refractive index detector.

A carbohydrate analysis column (e.g., Bio-Rad HPX-87P or similar).

Mobile Phase:

Degassed, deionized water.

Procedure:

Sample Preparation: Centrifuge the fungal culture broth to remove cells. Filter the

supernatant through a 0.22 µm filter.

Standard Preparation: Prepare a series of nigerose standards of known concentrations.

Chromatography:

Set the column temperature (e.g., 80-85°C).

Set the flow rate (e.g., 0.5-0.7 mL/min).

Inject the standards and samples.

Quantification: Identify the nigerose peak in the chromatograms based on the retention time

of the standard. Quantify the concentration by comparing the peak area with the standard

curve.

Visualizations
Biosynthetic Pathway of Nigerose in Aspergillus niger
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Caption: Biosynthesis of nigerose via transglucosylation by α-glucosidase (AgdB) in

Aspergillus niger.
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Caption: Simplified regulatory network for amylolytic genes in Aspergillus, including potential

regulation of agdB.

Experimental Workflow for Nigerose Production and
Analysis
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Caption: General experimental workflow for the production and analysis of nigerose from

Aspergillus niger.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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